2-{2-[(carboxymethyl)amino]-2-oxoethyl}-1,3-dioxo-5-isoindolinecarboxylic acid
Overview
Description
2-{2-[(carboxymethyl)amino]-2-oxoethyl}-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a dioxoisoindoline core and carboxymethylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(carboxymethyl)amino]-2-oxoethyl}-1,3-dioxo-5-isoindolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with glycine, followed by further functionalization to introduce the carboxymethylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(carboxymethyl)amino]-2-oxoethyl}-1,3-dioxo-5-isoindolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-{2-[(carboxymethyl)amino]-2-oxoethyl}-1,3-dioxo-5-isoindolinecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent, particularly in the development of drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[(carboxymethyl)amino]-2-oxoethyl}-1,3-dioxo-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high specificity, resulting in various biological effects. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid Derivatives: Compounds such as phthalic acid and its derivatives share structural similarities with 2-{2-[(carboxymethyl)amino]-2-oxoethyl}-1,3-dioxo-5-isoindolinecarboxylic acid.
Isoindoline Compounds:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(carboxymethylamino)-2-oxoethyl]-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7/c16-9(14-4-10(17)18)5-15-11(19)7-2-1-6(13(21)22)3-8(7)12(15)20/h1-3H,4-5H2,(H,14,16)(H,17,18)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUYJGWCLGNKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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